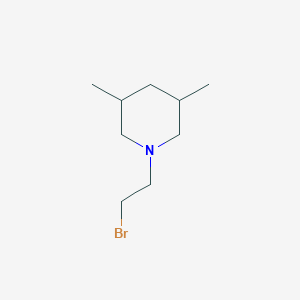

1-(2-Bromoethyl)-3,5-dimethylpiperidine

Description

Strategic Significance of Piperidine (B6355638) Scaffolds in Heterocyclic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in the design and synthesis of organic compounds. nih.gov Its prevalence is particularly notable in the realm of pharmaceuticals and natural products. researchgate.net The piperidine framework is a key structural component in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including analgesics, antipsychotics, and antihistamines. researchgate.net This widespread utility has led to the piperidine scaffold being termed a "privileged structure" in medicinal chemistry, signifying its ability to bind to a variety of biological targets. researchgate.net

The strategic importance of the piperidine scaffold lies in its conformational flexibility and its ability to be readily functionalized. The saturated, chair-like conformation allows for precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological receptors. thieme-connect.com Furthermore, the nitrogen atom can be easily modified, and the carbon atoms of the ring can be substituted to create a diverse library of derivatives. nih.gov The introduction of chiral centers into the piperidine ring can further modulate physicochemical properties, enhance biological activity and selectivity, and improve the pharmacokinetic profiles of drug candidates. thieme-connect.comthieme-connect.com Consequently, the development of efficient synthetic methods for constructing and elaborating on the piperidine core remains an active and important area of research in modern organic synthesis. nih.gov

Utility of Bromoethyl Moieties as Versatile Electrophiles in Organic Transformations

The bromoethyl group (–CH₂CH₂Br) is a highly useful functional group in organic synthesis, primarily due to its role as a versatile electrophile. The reactivity of this moiety stems from the carbon-bromine bond. Bromine is an excellent leaving group because the bromide ion (Br⁻) is stable. This characteristic facilitates nucleophilic substitution reactions, most commonly via an Sₙ2 mechanism. bloomtechz.comwikipedia.org

In an Sₙ2 reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. wikipedia.org This process is highly efficient for primary alkyl halides like the bromoethyl group. bloomtechz.com This reactivity allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds, making the bromoethyl group an effective "handle" for introducing an ethyl linker into a target molecule. This is a cornerstone of molecular construction, enabling the connection of different molecular fragments to build more complex structures. Bromoethyl groups are therefore frequently employed in the alkylation of amines, phenols, thiols, and carbanions, highlighting their broad utility in synthetic organic chemistry.

Academic Research Perspectives on 1-(2-Bromoethyl)-3,5-dimethylpiperidine within Modern Synthetic Paradigms

Academic research views this compound as a valuable and reactive intermediate for constructing complex molecules. Its structure is a strategic combination of the pharmacologically significant 3,5-dimethylpiperidine (B146706) scaffold and a reactive bromoethyl electrophile. This dual functionality allows it to serve as a versatile building block in multi-step synthetic sequences.

The synthesis of its hydrobromide salt typically involves the alkylation of 3,5-dimethylpiperidine with a suitable bromoethyl derivative, a reaction that proceeds through standard nucleophilic substitution techniques. smolecule.com The resulting compound is of interest in several areas:

Medicinal Chemistry: The piperidine core is a well-established pharmacophore. By using the bromoethyl group to attach this core to other molecules, researchers can synthesize novel compounds for biological screening. The bromoethyl moiety can act as an alkylating agent, potentially forming covalent bonds with biological targets. smolecule.com This makes it a useful tool for developing targeted therapies or molecular probes.

Organic Synthesis: In synthetic chemistry, the compound is a bifunctional intermediate. The tertiary amine of the piperidine ring can act as a base or be further functionalized, while the bromoethyl group provides a site for nucleophilic attack. This allows for the sequential or orthogonal introduction of different molecular fragments, facilitating the assembly of complex target molecules such as indolizidines, which have been synthesized from related 2-(2-bromoethyl)piperidine (B1277137) derivatives. researchgate.net

Material Science: N-alkylated piperidine derivatives can be incorporated into polymers or other materials. The specific properties of the 3,5-dimethylpiperidine group could influence the physical and chemical characteristics of the resulting material, such as solubility, thermal stability, or binding affinity.

The table below summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₈BrN |

| Molecular Weight | 220.15 g/mol |

| Common Form | Hydrobromide Salt |

| Key Reactive Sites | Electrophilic carbon adjacent to bromine; Nucleophilic/basic piperidine nitrogen |

| Primary Reactivity | Nucleophilic Substitution (Sₙ2) |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H18BrN |

|---|---|

Poids moléculaire |

220.15 g/mol |

Nom IUPAC |

1-(2-bromoethyl)-3,5-dimethylpiperidine |

InChI |

InChI=1S/C9H18BrN/c1-8-5-9(2)7-11(6-8)4-3-10/h8-9H,3-7H2,1-2H3 |

Clé InChI |

KGYBIZUXMBIYSP-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(CN(C1)CCBr)C |

Origine du produit |

United States |

Chemical Reactivity and Transformation Pathways of 1 2 Bromoethyl 3,5 Dimethylpiperidine

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The carbon-bromine bond in the bromoethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity is central to many of the transformations involving this compound.

One of the most common reactions involving alkyl halides is their conversion to quaternary ammonium (B1175870) salts through reaction with tertiary amines. mdpi.com In the case of 1-(2-bromoethyl)-3,5-dimethylpiperidine, this can occur via an intermolecular reaction with another tertiary amine or potentially through dimerization, although the latter is less common. These salts are notable for their applications as antimicrobial agents and surfactants. nih.govmdpi.com The synthesis of such salts is typically a straightforward nucleophilic substitution reaction. researchgate.net

General Reaction: R₃N + Br-CH₂CH₂-Piperidine → [R₃N-CH₂CH₂-Piperidine]⁺Br⁻

The formation of quaternary ammonium salts can introduce a wide variety of functional groups, depending on the nature of the attacking nucleophile. nih.gov

β-bromoamines, such as this compound, are precursors for intramolecular cyclization reactions. The piperidine (B6355638) nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl group. This process, known as an intramolecular N-alkylation, would lead to the formation of a bicyclic quaternary ammonium salt containing a piperazinium ring system. The feasibility and rate of such cyclizations are influenced by factors like ring strain in the transition state and the resulting product.

While specific studies on the intramolecular cyclization of this compound are not prevalent in the searched literature, the principle is well-established for related β-haloamines. researchgate.net Such reactions can be key steps in the synthesis of complex heterocyclic frameworks.

The bromoethyl group readily participates in intermolecular coupling reactions with a diverse range of nucleophiles. These reactions are fundamental in constructing more complex molecular architectures. The carbon-bromine bond's reactivity is intermediate between that of organochlorine and organoiodine compounds, offering a balance of reactivity and cost-effectiveness. wikipedia.org

Common nucleophiles that can displace the bromide ion include:

Oxygen Nucleophiles: Alcohols and phenols can form ethers.

Sulfur Nucleophiles: Thiols can form thioethers.

Nitrogen Nucleophiles: Amines can lead to the formation of more complex polyamines.

Carbon Nucleophiles: Carbanions (e.g., from Grignard reagents or organolithium compounds) can form new carbon-carbon bonds.

Recent advancements in cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, have significantly expanded the scope of these transformations, allowing for the coupling of alkyl bromides with a wide array of partners, including aryl and vinyl halides. nih.govresearchgate.netresearchgate.net

Table 1: Examples of Intermolecular Coupling Reactions

| Nucleophile (Nu⁻) | Product Type | General Reaction |

| RO⁻ (Alkoxide) | Ether | RO⁻ + Br-CH₂CH₂-Piperidine → RO-CH₂CH₂-Piperidine + Br⁻ |

| RS⁻ (Thiolate) | Thioether | RS⁻ + Br-CH₂CH₂-Piperidine → RS-CH₂CH₂-Piperidine + Br⁻ |

| R₂'NH (Amine) | Substituted Amine | R₂'NH + Br-CH₂CH₂-Piperidine → R₂'N⁺H-CH₂CH₂-Piperidine + Br⁻ |

| R'⁻ (Carbanion) | Alkylated Product | R'⁻ + Br-CH₂CH₂-Piperidine → R'-CH₂CH₂-Piperidine + Br⁻ |

Reactivity at the Piperidine Nitrogen Atom (beyond direct N-alkylation)

The lone pair of electrons on the piperidine nitrogen atom makes it nucleophilic and basic. wikipedia.org While its primary reactivity in the context of the bromoethyl group is intramolecular cyclization, it can also engage in other reactions. For instance, it can be oxidized to form an N-oxide, which can then undergo further transformations like the Polonovski–Potier reaction to form iminium ions. acs.org These iminium ions are electrophilic and can react with various nucleophiles, leading to functionalization at the α-position of the piperidine ring. acs.orgnih.gov

Ring Transformation Reactions of the Piperidine Core

General Bromine-Mediated Reactions Relevant to the Compound's Reactivity Profile

The bromine atom in this compound can influence its reactivity beyond simple nucleophilic substitution. For instance, alkyl bromides can undergo elimination reactions in the presence of a strong base to form alkenes. wikipedia.org They can also participate in radical reactions, although these are less common than nucleophilic substitutions. masterorganicchemistry.com The specific conditions of a reaction (e.g., solvent, temperature, presence of a catalyst) will determine which pathway is favored. organic-chemistry.org

Table 2: Summary of Potential Reactions

| Reaction Type | Moiety Involved | Potential Product(s) |

| Nucleophilic Substitution | Bromoethyl | Quaternary ammonium salts, ethers, thioethers, etc. |

| Intramolecular Cyclization | Bromoethyl & Piperidine N | Bicyclic quaternary ammonium salts |

| Oxidation | Piperidine N | N-oxides, iminium ions |

| Ring Opening | Piperidine Ring | Acyclic aminoaldehydes |

| Elimination | Bromoethyl | Alkenes |

Co-halogenation and Oxidation Pathways

The presence of a tertiary amine and an alkyl bromide in this compound suggests susceptibility to both halogenation and oxidation reactions. These transformations can lead to a range of functionalized products with potential applications in organic synthesis.

Co-halogenation:

While specific studies on the co-halogenation of this compound are not extensively documented, the reactivity of similar N-alkylpiperidines provides insight into potential pathways. Co-halogenation, in this context, could involve the addition of a halogen across a double bond formed in situ or the substitution of hydrogen atoms on the piperidine ring.

One plausible pathway involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), which are common reagents for allylic and benzylic bromination, as well as the bromination of carbonyl derivatives and electron-rich aromatic compounds. wikipedia.orgmissouri.edu In the presence of a radical initiator, NBS can facilitate the substitution of hydrogen atoms on the piperidine ring, likely at positions alpha to the nitrogen, to yield brominated derivatives. The reaction conditions, such as the solvent and the presence of initiators, would be critical in directing the regioselectivity of the halogenation.

Oxidation Pathways:

The tertiary amine functionality of this compound is a prime site for oxidation. Common oxidizing agents such as hydrogen peroxide (H₂O₂) can be employed to transform the amine into its corresponding N-oxide. nih.govwikipedia.orgresearchgate.netlongdom.org This reaction typically proceeds via the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxide.

The oxidation of N-alkylpiperidines can also be achieved using other reagents. For instance, the oxidation of piperidine itself with hydrogen peroxide or nitrous oxide has been shown to yield pyridine (B92270) and 2,3,4,5-tetrahydropyridine, respectively, through a coherent-synchronized gas-phase oxidation mechanism. longdom.org While these conditions are harsh, they illustrate the potential for dehydrogenation and aromatization of the piperidine ring. The reaction of piperidinoxyl radicals with hydrogen peroxide has also been studied, indicating the formation of oxopiperidine salts. researchgate.net

| Oxidizing Agent | Potential Product(s) | Reaction Type |

| Hydrogen Peroxide (H₂O₂) | This compound N-oxide | N-oxidation |

| N-Bromosuccinimide (NBS) | Bromo-substituted piperidine derivatives | Radical Halogenation |

| Hydrogen Peroxide / Nitrous Oxide (High Temp) | Pyridine or Tetrahydropyridine derivatives | Dehydrogenation/Aromatization |

This table presents potential oxidation and co-halogenation products based on the reactivity of analogous compounds.

Rearrangement Reactions and Hydrolytic Pathways

The structure of this compound, featuring a nucleophilic nitrogen atom and an electrophilic carbon bearing a good leaving group (bromide), is predisposed to intramolecular reactions, leading to rearrangements and specific hydrolytic outcomes.

Rearrangement Reactions:

A significant potential rearrangement pathway for compounds with a bromoethyl group attached to a heterocyclic nitrogen is the Dimroth rearrangement . wikipedia.orgresearchgate.netresearchgate.netnih.govrsc.org This type of rearrangement involves the opening of the heterocyclic ring followed by rotation and re-closure, leading to an isomer where an endocyclic and an exocyclic atom have switched places. While classically described for triazoles and pyrimidines, analogous intramolecular cyclization-rearrangement pathways are conceivable for this compound, especially under basic or thermal conditions. The reaction would likely proceed through an initial intramolecular quaternization to form a bicyclic aziridinium (B1262131) intermediate, which could then undergo ring opening and rearrangement.

Another potential rearrangement is the Hofmann-Löffler reaction , which involves the cyclization of an N-haloamine to form a pyrrolidine (B122466) or piperidine ring. wikipedia.org While this typically starts from a secondary amine, modification of the reaction conditions could potentially induce a similar radical-mediated cyclization involving the bromoethyl side chain of this compound.

Hydrolytic Pathways:

The hydrolysis of this compound is expected to be significantly influenced by neighboring group participation (NGP) from the tertiary amine nitrogen. rsc.orgrsc.org The lone pair of electrons on the nitrogen can facilitate the displacement of the bromide ion through an intramolecular Sₙ2 reaction, forming a highly reactive spirocyclic aziridinium ion intermediate. This anchimeric assistance leads to a significantly faster rate of hydrolysis compared to a simple primary alkyl bromide.

The subsequent reaction of the aziridinium ion with water (the nucleophile in hydrolysis) would lead to the formation of 1-(2-hydroxyethyl)-3,5-dimethylpiperidine. The attack of water on either of the two carbons of the aziridinium ring would result in the same product due to the symmetry of the intermediate with respect to the attacking nucleophile.

| Pathway | Key Intermediate | Final Product |

| Dimroth-type Rearrangement | Bicyclic aziridinium ion | Rearranged piperidine isomer |

| Hydrolysis with NGP | Spirocyclic aziridinium ion | 1-(2-Hydroxyethyl)-3,5-dimethylpiperidine |

This table outlines plausible rearrangement and hydrolytic pathways and their key intermediates and products.

Investigation of Reaction Mechanisms and Kinetics

Mechanism of Hydrolysis:

The hydrolysis of this compound is anticipated to proceed via a mechanism involving neighboring group participation, as described above. The rate-determining step would be the intramolecular cyclization to form the aziridinium intermediate. The kinetics of this reaction would be expected to follow first-order behavior, as the rate depends only on the concentration of the substrate.

The rate of hydrolysis can be expressed by the following equation:

Rate = k [this compound]

where k is the first-order rate constant. The value of k would be significantly larger than that for the hydrolysis of a comparable alkyl bromide lacking the neighboring amino group, such as 1-bromo-4,6-dimethylheptane. Factors influencing the rate constant would include the solvent polarity and the temperature.

Kinetic Studies of Rearrangement:

The kinetics of the Dimroth-type rearrangement would likely be more complex. The reaction may be influenced by the concentration of a base or be dependent on temperature in the case of a thermal rearrangement. A kinetic study would aim to determine the order of the reaction with respect to the substrate and any catalysts, as well as the activation energy of the process.

Hypothetical Kinetic Data for Hydrolysis:

To illustrate the expected effect of neighboring group participation, the following table presents hypothetical rate constants for the hydrolysis of this compound compared to a model compound without a participating group.

| Compound | Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) | Relative Rate |

| This compound | 50% Aqueous Ethanol | 25 | 1.5 x 10⁻⁴ | ~10³ |

| 1-Bromo-4,6-dimethylheptane | 50% Aqueous Ethanol | 25 | 1.2 x 10⁻⁷ | 1 |

This table provides a hypothetical comparison of hydrolysis rates to demonstrate the anticipated anchimeric assistance.

Further experimental studies, including trapping of intermediates, isotopic labeling, and computational modeling, would be necessary to fully elucidate the intricate mechanisms and kinetic profiles of the various transformation pathways of this compound.

Despite a comprehensive search for scientific literature, there is currently no available information regarding the applications of the chemical compound "this compound" as a synthetic building block in the specified areas of organic chemistry. Consequently, it is not possible to provide an article structured around the requested outline.

The search for information on the role of this compound in the following applications yielded no specific results:

Elaboration of complex heterocyclic architectures

Synthesis of precursors for advanced organic materials and polymers

Implementation in cascade, tandem, and multicomponent reactions

Contributions to the development of novel methodologies in organic synthesis

While general information on synthetic methodologies such as multicomponent and cascade reactions is abundant, none of the available resources specifically mention or detail the use of this compound. Similarly, searches for its application in the synthesis of polymers and complex heterocyclic structures did not provide any relevant findings.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its specific applications cannot be generated at this time due to the lack of published research on the topic.

Spectroscopic and Structural Elucidation of 1 2 Bromoethyl 3,5 Dimethylpiperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insights into the chemical environment of individual atoms. Through a combination of one-dimensional and two-dimensional techniques, the complete carbon-hydrogen framework and connectivity of 1-(2-Bromoethyl)-3,5-dimethylpiperidine can be determined.

Proton NMR provides information on the chemical environment and neighboring protons for each unique hydrogen atom in a molecule. The spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the two methyl groups, and the N-bromoethyl substituent. The stereochemistry of the methyl groups (cis or trans) will significantly influence the complexity of the ring proton signals.

The protons of the N-CH₂-CH₂-Br moiety are anticipated to appear as two distinct triplets. The methylene group attached to the nitrogen (N-CH₂) will be deshielded by the adjacent nitrogen atom and is expected to resonate around 2.6-2.9 ppm. The methylene group attached to the bromine (CH₂-Br) will experience a stronger deshielding effect from the electronegative bromine atom, with its signal predicted to be further downfield, typically in the 3.4-3.6 ppm range.

The signals for the piperidine ring protons are expected to appear in the range of 1.5-3.0 ppm. The protons on the carbons bearing the methyl groups (H-3 and H-5) and the axial/equatorial protons at positions 2, 4, and 6 will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The two methyl groups (CH₃) will likely appear as doublets in the upfield region of the spectrum, around 0.8-1.0 ppm, due to coupling with the adjacent methine protons (H-3 and H-5).

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Piperidine H-2, H-6 (axial & equatorial) | 1.8 - 2.9 | Multiplets |

| Piperidine H-3, H-5 | 1.5 - 1.9 | Multiplets |

| Piperidine H-4 (axial & equatorial) | 1.6 - 2.0 | Multiplets |

| N-CH₂ -CH₂Br | 2.6 - 2.9 | Triplet (t) |

| N-CH₂-CH₂ Br | 3.4 - 3.6 | Triplet (t) |

| 3,5-(CH₃ )₂ | 0.8 - 1.0 | Doublet (d) |

Note: Predicted values are based on typical shifts for N-alkylpiperidines and bromoalkanes. Actual values may vary based on solvent and stereochemistry.

¹³C-NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. For this compound, seven distinct signals are expected in the ¹³C-NMR spectrum, corresponding to the five carbons of the piperidine ring and the two carbons of the bromoethyl side chain. The two methyl carbons are expected to be equivalent in the case of the cis-isomer, but may show separate signals in the trans-isomer depending on the molecular symmetry.

The carbons of the piperidine ring adjacent to the nitrogen (C-2 and C-6) are expected to resonate around 55-65 ppm. The carbons bearing the methyl groups (C-3 and C-5) would appear in the 30-40 ppm range. The C-4 carbon is predicted to be in a similar region. The N-CH₂ carbon of the ethyl group is expected around 50-55 ppm, while the electron-withdrawing effect of bromine will shift the C-Br signal significantly downfield to approximately 30-35 ppm. The methyl carbons are expected in the upfield region, around 15-22 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Piperidine C-2, C-6 | 55 - 65 |

| Piperidine C-3, C-5 | 30 - 40 |

| Piperidine C-4 | 30 - 40 |

| N -CH₂-CH₂Br | 50 - 55 |

| N-CH₂-C H₂Br | 30 - 35 |

| 3,5-(C H₃)₂ | 15 - 22 |

Note: Predicted values are based on typical shifts for substituted piperidines and alkyl halides. libretexts.org

Two-dimensional NMR experiments are essential for confirming the structural assignment by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons. Key correlations would include the coupling between the N-CH₂ and CH₂-Br protons of the ethyl chain, as well as the intricate network of couplings between the protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, and H-3 with its methyl protons). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net HSQC would be used to definitively assign each carbon signal by linking it to its known proton resonance. For example, the proton doublet at ~0.9 ppm would show a cross-peak to the carbon signal at ~19 ppm, confirming the assignment of the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH couplings). sdsu.edu This technique is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC would show a cross-peak between the protons of the N-CH₂ group and the C-2/C-6 carbons of the piperidine ring, confirming the attachment of the bromoethyl group to the nitrogen atom. acs.org Further correlations between the methyl protons and the C-3/C-5 and C-4 carbons would solidify the substitution pattern on the ring. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. youtube.com For this compound, the molecular formula is C₉H₁₈BrN. The theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ⁷⁹Br or ⁸¹Br). missouri.edu The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two m/z units. youtube.com

Table 3: Calculated Exact Masses for the Protonated Molecular Ion of C₉H₁₈BrN

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₉H₁₉⁷⁹BrN]⁺ | ⁷⁹Br | 236.0750 |

| [C₉H₁₉⁸¹BrN]⁺ | ⁸¹Br | 238.0730 |

Note: Masses are calculated for the protonated species [M+H]⁺. An experimentally determined mass within a narrow tolerance (typically <5 ppm) of these calculated values would confirm the elemental composition. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For aliphatic amines, the most characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgjove.com This process leads to the formation of a stable, resonance-stabilized iminium cation. jove.comlibretexts.org

For this compound, several key fragmentation pathways are expected:

α-Cleavage: The most favorable α-cleavage would involve the loss of the largest radical from a carbon adjacent to the nitrogen. In this case, cleavage of the bond between C-2 and C-3 (or C-6 and C-5) could lead to ring-opening.

Loss of the Bromoethyl Group: Cleavage of the N-CH₂ bond can lead to the loss of a ·CH₂CH₂Br radical, resulting in an ion corresponding to the 3,5-dimethylpiperidine (B146706) cation.

Formation of an Iminium Ion: A dominant fragmentation pathway for N-alkyl piperidines is the cleavage of a bond within the ring, often leading to a stable iminium ion. A common fragment would be at m/z 98, corresponding to the [M - CH₂CH₂Br]⁺ ion, which can then undergo further fragmentation. whitman.edu

Loss of Bromine: Cleavage of the C-Br bond could lead to the loss of a bromine radical (·Br), although this is often less favorable than α-cleavage in amines. youtube.com

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 235/237 | [C₉H₁₈BrN]⁺˙ | Molecular Ion (M⁺˙) |

| 156 | [C₉H₁₈N]⁺ | Loss of ·Br radical |

| 128 | [C₈H₁₆N]⁺ | α-cleavage (loss of ·CH₃) followed by loss of HBr |

| 112 | [C₇H₁₄N]⁺ | Iminium ion from ring cleavage |

| 98 | [C₆H₁₂N]⁺ | Iminium ion from α-cleavage at C2/C6 |

Note: The presence of bromine isotopes (⁷⁹Br/⁸¹Br) will result in doublet peaks for all bromine-containing fragments. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is characterized by absorption bands corresponding to its aliphatic amine structure and the bromoalkane moiety.

The primary vibrational modes expected for this compound include C-H stretching from the piperidine ring, the methyl groups, and the ethyl chain. The C-N stretching of the tertiary amine and the C-Br stretching of the bromoethyl group are also key diagnostic peaks. The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) confirms the tertiary nature of the piperidine nitrogen.

Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational frequencies. nih.govresearchgate.net These calculations can predict the vibrational spectra and help in the precise assignment of complex spectral features arising from various bending and rocking motions of the molecule's framework. researchgate.netnih.gov

Table 1: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong |

| C-H Bend | CH₂ Scissoring | 1450 - 1470 | Medium |

| C-H Bend | CH₃ Asymmetric/Symmetric | 1370 - 1465 | Medium |

| C-N Stretch | Tertiary Aliphatic Amine | 1030 - 1230 | Medium-Weak |

This table is generated based on typical vibrational frequencies for the respective functional groups.

X-ray Crystallography for Solid-State Structural Determination (where applicable for derivatives)

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not widely published, analysis of related N-substituted piperidine derivatives reveals common structural motifs. nih.govresearchgate.net

Piperidine derivatives almost universally adopt a chair conformation in the solid state, as this arrangement minimizes angular and torsional strain. nih.gov For this compound, the substituents on the ring and the nitrogen atom would orient themselves to reduce steric hindrance. It is expected that the bulky N-(2-bromoethyl) group would preferentially occupy an equatorial position. The relative orientation of the two methyl groups at the C-3 and C-5 positions (cis or trans) would dictate their axial or equatorial placement. In the most stable cis-isomer, both methyl groups would likely be in equatorial positions.

The crystal packing is typically stabilized by van der Waals forces. In derivatives that form salts (e.g., hydrochlorides or piperidinium (B107235) salts), strong N-H···anion hydrogen bonds become the dominant intermolecular interactions, organizing the molecules into chains or sheets within the crystal lattice. nih.gov

Table 2: Representative Crystallographic Data for a Substituted Piperidinium Salt

| Parameter | Value |

|---|---|

| Compound | Piperidinium 4-nitrophenolate nih.gov |

| Formula | C₅H₁₂N⁺ · C₆H₄NO₃⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Conformation | Chair |

This table presents data for a related piperidinium salt to illustrate typical solid-state features of the piperidine ring.

Spectroscopic Techniques for Conformational Analysis

In solution, this compound exists as a dynamic equilibrium of conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying this conformational behavior. rsc.orgresearchgate.net

The piperidine ring undergoes a rapid chair-chair interconversion at room temperature. This process exchanges the axial and equatorial positions of the substituents. The presence of the two methyl groups at the 3 and 5 positions significantly influences this equilibrium.

¹H NMR Spectroscopy : The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation. ycdehongchem.com Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts due to anisotropic shielding. The coupling constants between adjacent protons (vicinal coupling) are also stereospecific and can be used to determine the dihedral angles and thus the ring's conformation.

¹³C NMR Spectroscopy : The chemical shifts of the ring carbons are also sensitive to the conformation. acs.org An axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position (the carbon three bonds away) compared to an equatorial substituent, an effect known as the γ-gauche effect.

Variable-Temperature NMR : By lowering the temperature, the rate of chair-chair interconversion can be slowed down. rsc.orgacs.org At a sufficiently low temperature (the coalescence temperature), the separate signals for the axial and equatorial protons of a single conformer can be observed, allowing for a detailed study of the ring's dynamics and the determination of the energy barrier for inversion. acs.orgnih.gov

Table 3: General NMR Chemical Shift Ranges for Conformational Analysis of Piperidine Rings

| Nucleus | Position | Typical Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Axial Proton | Generally upfield (lower ppm) vs. equatorial |

| ¹H | Equatorial Proton | Generally downfield (higher ppm) vs. axial |

| ¹³C | Carbon with Axial Substituent | Shielded (upfield shift) |

This table provides generalized principles for using NMR to analyze piperidine conformations. ycdehongchem.comacs.org

Computational Chemistry and Theoretical Investigations of 1 2 Bromoethyl 3,5 Dimethylpiperidine

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like piperidine (B6355638) derivatives to understand their geometry, electronic stability, and reactivity. researchgate.net DFT calculations can elucidate the distribution of electron density, identify molecular orbitals, and predict various chemical properties.

Electronic Structure and Reactivity Descriptors: DFT studies provide key insights into the electronic properties of a molecule through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. rroij.commdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. mdpi.commdpi.com These descriptors help in quantifying the molecule's behavior in chemical reactions. For instance, the electrophilicity index measures the propensity of a species to accept electrons. rroij.com Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, visualizing the electron density distribution and highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 | Energy of the outermost electron-occupied orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.85 | Energy of the first vacant orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 5.65 | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness | η | 2.83 | Measures resistance to change in electron distribution. |

| Electronegativity | χ | 3.68 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | 2.39 | Quantifies the global electrophilic nature of a molecule. |

Transition States: DFT is also instrumental in mapping reaction pathways by locating and characterizing transition state (TS) structures. researchgate.net For reactions involving this compound, such as intramolecular cyclization to form a quaternary ammonium (B1175870) salt, DFT can calculate the activation energy barrier by determining the energy of the transition state relative to the reactants. This information is critical for predicting reaction kinetics and understanding the underlying mechanism. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which features a piperidine ring and a side chain with rotational freedom, MD simulations provide a detailed picture of its conformational landscape and dynamic behavior in various environments. researchgate.netnih.gov

MD simulations track the trajectory of each atom in the system by solving Newton's equations of motion. researchgate.net This allows for the exploration of different conformational states and the transitions between them. Key parameters analyzed in MD simulations include Root-Mean-Square Deviation (RMSD) to assess structural stability and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

For the 3,5-dimethylpiperidine (B146706) ring, MD simulations can reveal the equilibrium between different chair and boat conformations and the influence of the substituents on this equilibrium. researchgate.net The dynamic behavior of the 2-bromoethyl side chain, including its rotational freedom and interaction with the piperidine ring, can also be modeled. nih.gov Such simulations are often performed in an explicit solvent to mimic solution-phase behavior, providing a more realistic representation of the molecule's dynamics. mdpi.com

| Parameter | Description | Typical Findings |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Low RMSD values indicate structural stability, while fluctuations can signify conformational changes. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position during the simulation. | Highlights flexible regions, such as the bromoethyl side chain, versus more rigid parts like the piperidine ring. |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | Reveals preferred conformations of the piperidine ring (e.g., chair vs. twist-boat) and the orientation of its substituents. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to solvent molecules. | Provides insights into how the molecule interacts with its environment and the exposure of reactive sites. researchgate.net |

Molecular Modeling Approaches to Predict Reaction Pathways and Intermediates

Molecular modeling encompasses a range of computational techniques used to predict how molecules will behave and interact. For this compound, these approaches are invaluable for predicting potential reaction pathways and identifying transient intermediates that may be difficult to observe experimentally. researchgate.net

Computational studies can map the potential energy surface (PES) for a given reaction. iastate.edu This involves calculating the energies of reactants, products, transition states, and any intermediates along the reaction coordinate. rsc.org For example, the intramolecular SN2 reaction of this compound would proceed through a cyclic transition state to form a spiro quaternary ammonium bromide. Molecular modeling can determine the activation energy for this process and explore competing pathways, such as an E2 elimination reaction. researchgate.net

These models can also predict the stability of potential intermediates. By calculating the relative energies of different species, researchers can determine the most likely reaction mechanism. nih.gov This predictive power is essential for designing synthetic routes and understanding reactivity patterns in complex organic molecules. acs.org

In Silico Prediction and Validation of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can then be used to validate and interpret experimental results. In silico prediction of parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy is a common application of DFT. researchgate.net

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can accurately predict 1H and 13C chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data helps confirm the structure of the synthesized compound.

Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated. rroij.com These calculations provide a theoretical vibrational spectrum, and the analysis of the vibrational modes (Potential Energy Distribution, PED) allows for a detailed assignment of the experimental absorption bands to specific molecular motions. rroij.com Time-dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.gov These computational tools provide a powerful complement to experimental characterization, aiding in the unambiguous identification and structural elucidation of molecules like this compound. frontiersin.orgnih.govnih.gov

Future Directions and Emerging Research Opportunities

Development of Novel Enantioselective and Diastereoselective Synthetic Routes

The presence of two stereocenters at the 3- and 5-positions of the piperidine (B6355638) ring in 1-(2-Bromoethyl)-3,5-dimethylpiperidine means that it can exist as cis and trans diastereomers, each of which is a racemic mixture of enantiomers. The biological activity and material properties of these stereoisomers are expected to be distinct. Consequently, a significant future research avenue lies in the development of synthetic methods to access each of the four stereoisomers in high purity.

Future synthetic strategies will likely move beyond classical hydrogenation of 3,5-dimethylpyridine, which typically yields a mixture of cis and trans isomers, towards more sophisticated asymmetric approaches. google.comnih.gov Methodologies that have shown promise for other substituted piperidines could be adapted for this target. acs.orgnih.govnih.gov One such approach is the diastereoselective alkylation of chiral, non-racemic lactams, followed by reduction and N-alkylation with a 2-bromoethyl moiety. nih.gov Additionally, chemo-enzymatic methods, such as the dearomatization of pyridine (B92270) derivatives, could offer a green and highly selective route to chiral piperidine cores. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with suitable coupling partners also present a viable, modern approach to enantioenriched 3-substituted piperidines that could be extended to 3,5-disubstituted systems. snnu.edu.cnorganic-chemistry.orgacs.org

| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Diastereoselective Alkylation | Chiral lactams (e.g., from (R)-phenylglycinol), LDA, 1,2-dibromoethane (B42909) | High diastereoselectivity, access to both cis and trans isomers. nih.gov | Multi-step synthesis, potential for racemization. |

| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade, N-allyl-3,5-dimethylpyridinium salt | High enantioselectivity, sustainable (enzymatic) conditions. nih.gov | Substrate specificity of enzymes, scalability. |

| Asymmetric Hydrogenation | Chiral Rh or Ru catalysts (e.g., with Josiphos ligands), 3,5-dimethylpyridine | Potentially atom-economical, direct access from simple precursors. | Controlling both cis/trans selectivity and enantioselectivity simultaneously. researchgate.net |

| Asymmetric Aza-Prins Cyclization | Chiral Brønsted or Lewis acids, homoallylic amine, bromoacetaldehyde | Convergent synthesis, potential for high stereocontrol. | Synthesis of appropriately substituted precursors. |

Exploration of New Reactivity Profiles under Catalytic and Sustainable Conditions

The bromoethyl moiety of this compound is a versatile functional handle for a wide array of chemical transformations. Future research will undoubtedly focus on exploring its reactivity under modern catalytic and sustainable conditions to forge new carbon-carbon and carbon-heteroatom bonds.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and C-N bond formation reactions, are prime candidates for extending the molecular complexity of the parent compound. rsc.orgnumberanalytics.comresearchgate.netnih.govtcichemicals.com These reactions would allow for the introduction of aryl, alkynyl, amino, and other functional groups, thereby generating libraries of novel compounds for various screening purposes.

Furthermore, there is a growing impetus to develop chemical transformations that are more environmentally benign. rsc.orgrsc.org Research into the reactivity of this compound under photoredox or electrochemical conditions could unveil novel reaction pathways that avoid the use of stoichiometric and often toxic reagents. nih.gov For instance, the generation of a radical at the ethyl group via photoredox catalysis could enable a range of C-C bond-forming reactions with electron-rich or electron-poor olefins.

| Reaction Type | Catalyst System | Potential Coupling Partner | Expected Product Class |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos | Arylboronic acid | 1-(2-Aryl-ethyl)-3,5-dimethylpiperidine |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | Primary/secondary amine | 1-(2-Aminoethyl)-3,5-dimethylpiperidine derivative |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | 1-(2-Alkynyl-ethyl)-3,5-dimethylpiperidine |

| Photoredox-mediated Alkylation | Ir(ppy)₃ or Ru(bpy)₃Cl₂ | Activated alkene | Functionalized 1-(2-ethyl)-3,5-dimethylpiperidine derivative |

Integration into Advanced Materials Science for Specific Applications

The unique combination of a sterically hindered, basic nitrogen center and a reactive alkyl bromide makes this compound an attractive building block for advanced materials. ijnrd.org Future research in this area will likely focus on its use as a monomer or a post-polymerization modification reagent to create functional polymers with tailored properties.

One promising application is in the development of anion exchange membranes (AEMs) for fuel cells and water electrolyzers. google.comacs.org The piperidine moiety can be quaternized to form stable piperidinium (B107235) cations, which can be incorporated into a polymer backbone. The 3,5-dimethyl substitution could enhance the chemical stability of the piperidinium ring towards degradation in alkaline environments. The bromoethyl group provides a convenient point of attachment to a polymer backbone, either through copolymerization or by grafting onto a pre-existing polymer.

Additionally, piperidine-containing polymers have been investigated for antimicrobial applications and as bioactive films for drug delivery. rsc.orgnih.govalfachemic.com The lipophilic nature of the dimethylpiperidine ring combined with a cationic charge (after quaternization) could be effective in disrupting bacterial cell membranes. The bromoethyl group could be used to covalently attach the molecule to surfaces or to other polymeric materials to create contact-active antimicrobial coatings.

| Material Class | Role of this compound | Target Application | Potential Advantage |

|---|---|---|---|

| Anion Exchange Membranes (AEMs) | Monomer precursor (after quaternization) or functionalizing agent for polymer backbones. google.com | Fuel cells, electrolyzers. | Enhanced alkaline stability due to sterically hindered piperidinium cation. |

| Antimicrobial Polymers/Coatings | Functionalizing agent for surfaces or polymers. rsc.org | Medical devices, food packaging. | Covalent attachment provides long-lasting antimicrobial activity. |

| Specialty Resins/Catalyst Supports | Functional group for ion-exchange resins or as a polymer-bound base. | Chromatography, heterogeneous catalysis. | Tunable basicity and steric environment. |

| Corrosion Inhibitors | Component in protective coating formulations. ijnrd.org | Metal surface protection. | Potential for strong adsorption on metal surfaces via the nitrogen atom. |

Application of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity Studies

The fields of organic synthesis and materials science are being transformed by the application of machine learning (ML) and artificial intelligence (AI). mit.edunih.govrsc.org For a molecule like this compound, where experimental data may be sparse, these computational tools offer a powerful approach to accelerate its development.

Future research will likely employ AI for retrosynthesis planning to identify the most efficient and cost-effective synthetic routes to the target molecule and its derivatives. nih.govarxiv.orgchemrxiv.org By training models on vast databases of known chemical reactions, AI algorithms can propose novel and non-intuitive synthetic pathways that might be overlooked by human chemists.

Furthermore, ML models can be developed to predict the reactivity of this compound in various chemical environments. nips.ccresearchgate.netnih.govarxiv.orgprinceton.edumit.edu By featurizing the molecule based on its electronic and structural properties, it is possible to train models to predict the outcomes (e.g., yield, selectivity) of reactions, such as the cross-coupling reactions mentioned previously. nih.gov This predictive capability can significantly reduce the number of experiments required to optimize reaction conditions, saving time and resources. In the context of materials science, AI could be used to predict the properties of polymers incorporating the this compound unit, such as ion conductivity in AEMs or antimicrobial efficacy, thereby guiding the design of new materials with desired functionalities. mdpi.com

| AI/ML Application | Specific Task | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Predicting optimal synthetic routes to stereoisomers of the target compound. chemrxiv.org | Accelerated discovery of efficient and novel synthetic pathways. |

| Reaction Outcome Prediction | Predicting yields and regioselectivity of functionalization reactions. nih.govmit.edu | Reduced experimental effort for reaction optimization and library synthesis. |

| Property Prediction | Predicting properties of derived materials (e.g., polymer stability, conductivity). | Rational design of new materials with targeted functionalities. |

| Mechanism Elucidation | Analyzing reaction data to propose plausible reaction mechanisms. | Deeper understanding of the compound's reactivity and guidance for catalyst design. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.